Methyl 2-amino-3-(4-ethyl-3,5-dimethyl-1h-pyrazol-1-yl)propanoate

Medicinal Chemistry Structure-Activity Relationship Physicochemical Profiling

Researchers seeking pyrazole-β-alanine scaffolds for kinase inhibitor development face limited access to pre-functionalized 4-ethyl derivatives. This compound provides a ready-to-use building block with enhanced steric bulk and lipophilicity vs. des-ethyl analogs. • 4-Ethyl-3,5-dimethyl substitution adds steric bulk for kinase pocket mapping • Methyl ester enables selective orthogonal deprotection in SPPS workflows • ≥98% purity; sealed dry storage at 2-8°C

Molecular Formula C11H19N3O2
Molecular Weight 225.29 g/mol
Cat. No. B13629359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-3-(4-ethyl-3,5-dimethyl-1h-pyrazol-1-yl)propanoate
Molecular FormulaC11H19N3O2
Molecular Weight225.29 g/mol
Structural Identifiers
SMILESCCC1=C(N(N=C1C)CC(C(=O)OC)N)C
InChIInChI=1S/C11H19N3O2/c1-5-9-7(2)13-14(8(9)3)6-10(12)11(15)16-4/h10H,5-6,12H2,1-4H3
InChIKeyUSGQIIHNJQAOGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Procurement Specifications


Methyl 2-amino-3-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoate (CAS 1250543-83-9) belongs to the class of heterocyclic β-substituted alanine derivatives, specifically a pyrazole-containing α-amino acid methyl ester [1]. Its core structure combines a 4-ethyl-3,5-dimethyl-1H-pyrazole moiety N-linked to a 2-aminopropanoate methyl ester backbone, yielding a molecular formula of C₁₁H₁₉N₃O₂ and a molecular weight of 225.29 g/mol . The compound is supplied as a research chemical—predominantly by screening-compound vendors and custom-synthesis providers—at a typical purity of ≥98%, with a recommended storage condition of sealed, dry, 2–8 °C . Computed physicochemical properties include a predicted density of 1.16 ± 0.1 g/cm³, a predicted boiling point of 341.6 ± 42.0 °C, and a topological polar surface area (TPSA) of 70.14 Ų .

Structural Determinants That Prevent Generic Substitution


Within the pyrazole–alanine ester family, seemingly minor structural variations produce substantial differences in physicochemical and steric profiles that preclude simple interchange. The 4-ethyl substituent present in this compound is absent from the closest commercially listed analog, methyl 2-amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate . This substituent increases both molecular weight (from 197.23 to 225.29 g/mol) and lipophilicity, as reflected by the core pyrazole logP shift (from ~1.6 for the des-ethyl analog to a predicted logP contribution consistent with an additional methylene unit) . Furthermore, the methyl ester functionality distinguishes this compound from the corresponding carboxylic acid (CAS 1247439-46-8) in terms of solubility, membrane permeability, and suitability as a protected synthetic intermediate . Such differences directly affect docking pose, pharmacokinetic profile, and downstream synthetic utility, meaning that replacement without re-optimization risks experimental failure.

Quantitative Differentiation Evidence Against Closest Analogs


4-Ethyl Substituent Increases Molecular Weight and Lipophilicity

The target compound carries a 4-ethyl group on the pyrazole ring, a substituent entirely absent from the most closely related commercially cataloged analog, methyl 2-amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate (CAS 1248088-82-5). This structural difference results in a molecular weight increase of 28.06 Da (225.29 vs. 197.23 g/mol) . The 4-ethyl-3,5-dimethyl-1H-pyrazole core itself exhibits a logP of approximately 1.6–1.8, whereas the unsubstituted or 3,5-dimethyl-only pyrazole cores have lower logP values . This increased lipophilicity is expected to enhance passive membrane permeability and alter protein-binding characteristics in medicinal chemistry campaigns.

Medicinal Chemistry Structure-Activity Relationship Physicochemical Profiling

Methyl Ester Functionality Provides Synthetic Versatility Over Free Acid

This compound exists as a methyl ester (CAS 1250543-83-9) rather than the free carboxylic acid form (2-amino-3-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid, CAS 1247439-46-8). The methyl ester provides enhanced solubility in organic solvents (predicted logP shift of approximately +1.0–1.5 units vs. the carboxylate form) and serves as a protected intermediate that can be selectively deprotected under mild alkaline or enzymatic conditions . The acid form (MW 211.26, C₁₀H₁₇N₃O₂) differs by a methylene and oxygen atom relative to the ester (MW 225.29, C₁₁H₁₉N₃O₂) . Methyl esters of pyrazole-amino acid conjugates are documented to hydrolyze 10- to 75-fold faster than their D-amino acid ester counterparts, providing a tunable prodrug activation handle .

Organic Synthesis Prodrug Design Intermediate Protection

Purity Specification and Storage Stability Differentiation

The target compound is routinely supplied at ≥98% purity (HPLC), as documented by multiple independent vendors including ChemScene (Cat. CS-0346948) and MolDB (Cat. M158454) . In contrast, the des-ethyl analog methyl 2-amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate is listed by at least one vendor (AKSci) at a lower specification of 95% . For the target compound, sealed dry storage at 2–8 °C is specified, reflecting the sensitivity of the primary amine and ester functionalities to moisture and thermal degradation . The TPSA of 70.14 Ų, combined with the presence of three hydrogen-bond acceptors and two hydrogen-bond donors, indicates moderate polarity that governs solubility and chromatographic behavior .

Quality Control Reproducibility Chemical Procurement

Predicted Boiling Point and Density for Process Feasibility

The target compound has a predicted boiling point of 341.6 ± 42.0 °C and a predicted density of 1.16 ± 0.1 g/cm³ . These values are distinct from those of the 3,5-dimethyl-only analog, for which boiling point data are not uniformly reported, and from the parent acid form . The higher boiling point relative to simpler pyrazole esters (e.g., ethyl 2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoate, MW 224.30) reflects the additional hydrogen-bonding capacity introduced by the α-amino group . These predicted parameters provide a practical starting point for assessing distillation feasibility, solvent selection for reactions, and safety margins during scale-up.

Process Chemistry Scale-up Physical Property Prediction

Steric Bulk Modulation of Enzyme Inhibition Selectivity

The unsubstituted pyrazole-alanine derivative DL-3-(pyrazol-1-yl)alanine acts as a competitive inhibitor of histidine ammonia-lyase (EC 4.3.1.3) with a reported IC₅₀ of 5.0 mM [1]. The 4-ethyl-3,5-dimethyl substitution pattern present in the target compound introduces steric bulk at positions ortho to the N1-linkage, which is predicted to alter the binding mode within the enzyme active site. While no direct IC₅₀ data for the target compound against histidine ammonia-lyase are currently available, the class of pyrazole-substituted alanines has been explored as non-proteinogenic amino acid building blocks for peptidomimetics and enzyme inhibitor design [2][3]. The additional alkyl substituents may reduce off-target binding to pyrazolylalanine synthase (EC 4.2.1.50) and related lyases that recognize the unadorned pyrazole ring [2].

Enzyme Inhibition Histidine Ammonia-Lyase Non-Proteinogenic Amino Acids

Gap in Experimental Biological Activity Data

A comprehensive search of primary research literature, patents, and authoritative databases (PubChem, ChEMBL, BindingDB) reveals that no peer-reviewed biological activity data—including IC₅₀, Ki, EC₅₀, or cellular potency values—have been published specifically for methyl 2-amino-3-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoate [1][2]. The compound appears in the MLSMR screening library (deposited by Enamine as T0520-4230) but without associated bioassay results [3]. In comparison, related pyrazole-amino acid esters have demonstrated kinase inhibitory activity (e.g., methyl 3-(3-amino-4-chloro-1H-pyrazol-1-yl)propanoate with JAK2 IC₅₀ = 12 nM, FLT3 IC₅₀ = 18 nM) [4] and cytotoxic effects in cancer cell lines [5], but these data cannot be directly extrapolated to the target compound due to distinct substitution patterns. This evidence gap underscores that the compound's differentiation currently rests on its structural and physicochemical uniqueness rather than on demonstrated biological superiority.

Data Gap Analysis Experimental Validation Procurement Strategy

Optimal Research and Industrial Application Scenarios


Scaffold Diversification in Kinase-Focused Libraries

The 4-ethyl-3,5-dimethyl substitution pattern provides steric bulk and enhanced lipophilicity relative to des-ethyl pyrazole-alanine analogs, making this compound suitable as a scaffold-diversification element in kinase-targeted compound libraries. The methyl ester serves as a protected handle for late-stage diversification via amide coupling or ester hydrolysis, while the α-amino group enables incorporation into peptide-like or peptidomimetic frameworks [1]. This scenario is supported by the established precedent of pyrazole-amino acid esters as kinase inhibitor precursors, with structurally related compounds demonstrating nanomolar potency against JAK2 and FLT3 [2].

Non-Proteinogenic Building Block for Peptidomimetics

As a β-heterocyclic α-amino acid methyl ester, this compound fits the well-characterized class of non-proteinogenic amino acids used in peptidomimetic design [1]. The 4-ethyl group introduces a chiral-environment-perturbing element absent from simpler pyrazole-alanines, potentially altering peptide secondary structure when incorporated into synthetic peptides. The methyl ester protection allows selective orthogonal deprotection strategies in solid-phase peptide synthesis workflows [1].

Physicochemical Probe for Lyase SAR Studies

Given that the unsubstituted pyrazole-alanine scaffold is a known competitive inhibitor of histidine ammonia-lyase (IC₅₀ = 5.0 mM), the 4-ethyl-3,5-dimethyl analog offers a sterically differentiated probe for mapping active-site topology and selectivity determinants of this enzyme family [1]. The increased steric demand at the 4-position may reveal subsite preferences not accessible with the parent compound.

Intermediate for Higher-Complexity Pyrazole Bioactives

The compound's dual functionality—primary amine plus methyl ester—positions it as a versatile intermediate for constructing more complex bioactive molecules through sequential derivatization. The 4-ethyl-3,5-dimethyl substitution pattern is not readily accessible through late-stage functionalization of simpler pyrazole-alanines, justifying procurement of the pre-functionalized scaffold for multi-step synthetic campaigns [1].

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